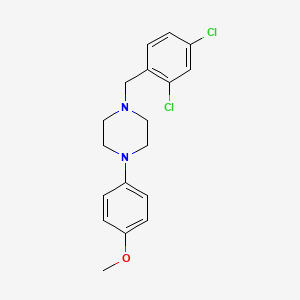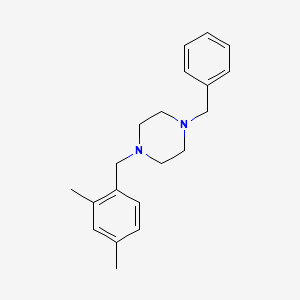
1-(2,4-dichlorobenzyl)-4-(4-methoxyphenyl)piperazine
Übersicht
Beschreibung
1-(2,4-dichlorobenzyl)-4-(4-methoxyphenyl)piperazine, also known as DMPP, is a compound that has been extensively studied for its potential therapeutic applications. DMPP belongs to the class of piperazine derivatives and has been found to exhibit promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of 1-(2,4-dichlorobenzyl)-4-(4-methoxyphenyl)piperazine involves the modulation of various biochemical pathways in the human body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins and other inflammatory mediators. 1-(2,4-dichlorobenzyl)-4-(4-methoxyphenyl)piperazine also activates the peroxisome proliferator-activated receptor-gamma (PPAR-γ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
1-(2,4-dichlorobenzyl)-4-(4-methoxyphenyl)piperazine has been shown to exhibit significant biochemical and physiological effects in various scientific research studies. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in the human body. 1-(2,4-dichlorobenzyl)-4-(4-methoxyphenyl)piperazine also increases the levels of adiponectin, which is involved in the regulation of glucose and lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2,4-dichlorobenzyl)-4-(4-methoxyphenyl)piperazine in lab experiments include its high degree of purity, potent anti-inflammatory and analgesic properties, and its ability to modulate various biochemical pathways in the human body. The limitations of using 1-(2,4-dichlorobenzyl)-4-(4-methoxyphenyl)piperazine in lab experiments include its potential toxicity at high concentrations and the need for further research to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research on 1-(2,4-dichlorobenzyl)-4-(4-methoxyphenyl)piperazine. These include the development of novel 1-(2,4-dichlorobenzyl)-4-(4-methoxyphenyl)piperazine derivatives with improved pharmacokinetic and pharmacodynamic properties, the investigation of its potential therapeutic applications in various disease models, and the determination of its safety and efficacy in humans. Further research is also needed to elucidate the precise mechanism of action of 1-(2,4-dichlorobenzyl)-4-(4-methoxyphenyl)piperazine and to identify its potential side effects.
Wissenschaftliche Forschungsanwendungen
1-(2,4-dichlorobenzyl)-4-(4-methoxyphenyl)piperazine has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit significant anti-inflammatory, analgesic, and anti-tumor properties. 1-(2,4-dichlorobenzyl)-4-(4-methoxyphenyl)piperazine has also been shown to possess potent antifungal and antibacterial activities.
Eigenschaften
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-4-(4-methoxyphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O/c1-23-17-6-4-16(5-7-17)22-10-8-21(9-11-22)13-14-2-3-15(19)12-18(14)20/h2-7,12H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIYLTOSFVWWRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(5-bromo-2-thienyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3742723.png)
![N'-[bis(4-chlorophenyl)(hydroxy)acetyl]-3,4,5-trimethoxy-N-phenylbenzohydrazide](/img/structure/B3742728.png)






![1-(4-chlorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3742771.png)